

Spectroscopic Profile of 3-Hydroxy-3-methyl-2-butanone: A Technical Guide

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Compound of Interest

Compound Name: 3-Hydroxy-3-methyl-2-butanone

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This technical guide provides a comprehensive overview of the spectroscopic data for **3-Hydroxy-3-methyl-2-butanone** (also known as dimethylacetylcarbinol), a key organic compound with applications in various research and development sectors. This document is intended for researchers, scientists, and drug development professionals, offering a detailed analysis of its nuclear magnetic resonance (NMR), infrared (IR), and mass spectrometry (MS) data.

Molecular Structure and Properties

- IUPAC Name: **3-Hydroxy-3-methyl-2-butanone**
- CAS Registry Number: 115-22-0[1]
- Molecular Formula: C₅H₁₀O₂[1]
- Molecular Weight: 102.1317 g/mol [1]
- Boiling Point: 140-141 °C[2]
- Density: 0.971 g/mL at 25 °C[2]
- Refractive Index: n_{20/D} 1.415[2]

Spectroscopic Data Summary

The following sections present the key spectroscopic data for **3-Hydroxy-3-methyl-2-butanone** in a structured tabular format for ease of reference and comparison.

¹H NMR Spectroscopy

Table 1: ¹H NMR Spectral Data of **3-Hydroxy-3-methyl-2-butanone**

Chemical Shift (δ) ppm	Multiplicity	Integration	Assignment	Solvent
Data not explicitly available in search results	CDCl ₃ [3]			

Note: While search results confirm the existence of ¹H NMR spectra for this compound, specific chemical shift and multiplicity data were not available.

¹³C NMR Spectroscopy

Table 2: ¹³C NMR Spectral Data of **3-Hydroxy-3-methyl-2-butanone**

Chemical Shift (δ) ppm	Assignment
Data not explicitly available in search results	C1 (CH ₃ -C=O)
Data not explicitly available in search results	C2 (C=O)
Data not explicitly available in search results	C3 (C-OH)
Data not explicitly available in search results	C4, C5 (C(CH ₃) ₂)

Note: Search results indicate the availability of ¹³C NMR data, but specific chemical shifts were not provided. The assignments are based on the known structure of the molecule.[\[4\]](#)[\[5\]](#)

Infrared (IR) Spectroscopy

Table 3: Key IR Absorption Bands for **3-Hydroxy-3-methyl-2-butanone**

Wavenumber (cm ⁻¹)	Functional Group Assignment
~3450 (broad)	O-H stretch (alcohol)
~2980	C-H stretch (alkane)
~1710	C=O stretch (ketone)
~1370	C-H bend (alkane)
~1150	C-O stretch (tertiary alcohol)

Note: The exact values can vary based on the sample preparation method (e.g., liquid film, KBr disc, or solution). The data is a general representation based on typical functional group frequencies.

Mass Spectrometry (MS)

Table 4: Major Mass Fragments for **3-Hydroxy-3-methyl-2-butanone** (Electron Ionization)

m/z	Proposed Fragment
102	[M] ⁺ (Molecular Ion)
87	[M - CH ₃] ⁺
59	[C ₃ H ₇ O] ⁺
43	[CH ₃ CO] ⁺ (Base Peak)

Note: The fragmentation pattern is consistent with the structure of a ketol. The base peak at m/z 43 is characteristic of an acetyl group.

Experimental Protocols

The following are generalized experimental protocols for obtaining the spectroscopic data presented above.

Nuclear Magnetic Resonance (NMR) Spectroscopy

- **Sample Preparation:** A sample of **3-Hydroxy-3-methyl-2-butanone** (typically 5-25 mg) is dissolved in an appropriate deuterated solvent (e.g., CDCl_3 , D_2O). A small amount of a reference standard, such as tetramethylsilane (TMS), is added.
- **Instrumentation:** The sample is placed in a high-field NMR spectrometer (e.g., 90 MHz or higher).[3]
- **Data Acquisition:**
 - For ^1H NMR, the spectrum is acquired over a range of approximately 0-12 ppm.
 - For ^{13}C NMR, the spectrum is acquired over a range of approximately 0-220 ppm.
- **Data Processing:** The resulting free induction decay (FID) is Fourier transformed to produce the NMR spectrum. Phase and baseline corrections are applied. The chemical shifts are referenced to the TMS signal at 0.00 ppm.

Infrared (IR) Spectroscopy

- **Sample Preparation:**
 - **Liquid Film:** A drop of the neat liquid is placed between two salt plates (e.g., NaCl or KBr).
 - **Solution:** The compound is dissolved in a suitable solvent (e.g., CCl_4 or CS_2) and placed in a sample cell with salt windows.[6]
- **Instrumentation:** The sample is placed in the beam path of an FTIR spectrometer.
- **Data Acquisition:** A background spectrum of the salt plates (or solvent) is first recorded. The sample spectrum is then recorded, typically over the range of $4000\text{-}400\text{ cm}^{-1}$.
- **Data Processing:** The sample spectrum is ratioed against the background spectrum to produce the final absorbance or transmittance spectrum.

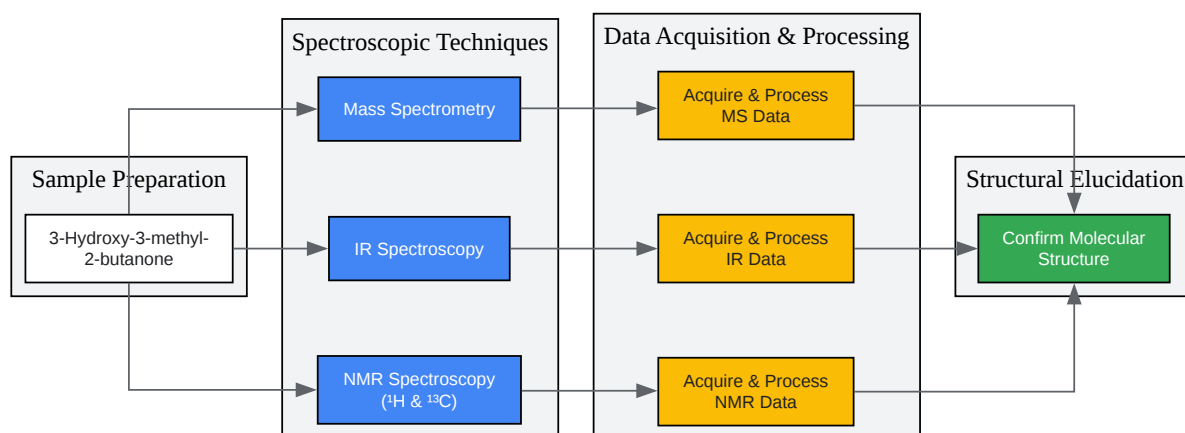
Mass Spectrometry (MS)

- **Sample Introduction:** The sample is introduced into the mass spectrometer, often via gas chromatography (GC-MS) for volatile compounds.

- Ionization: The sample molecules are ionized, commonly using electron ionization (EI), where high-energy electrons bombard the sample.
- Mass Analysis: The resulting ions are accelerated and separated based on their mass-to-charge ratio (m/z) by a mass analyzer (e.g., a quadrupole or time-of-flight analyzer).
- Detection: The separated ions are detected, and their abundance is recorded as a function of their m/z ratio, generating the mass spectrum.

Workflow Visualization

The following diagram illustrates the general workflow for the spectroscopic analysis of a chemical compound like **3-Hydroxy-3-methyl-2-butanone**.



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Caption: Workflow for Spectroscopic Analysis.

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